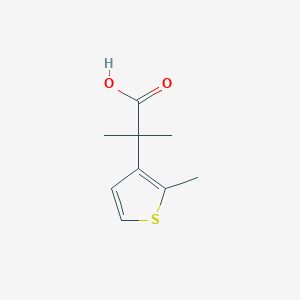
3-(4-Ethylphenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the third carbon and an ethyl group at the fourth carbon of the butan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(4-Ethylphenyl)butan-2-ol can be synthesized through the Grignard reaction, which involves the reaction of a Grignard reagent with a carbonyl compound. For instance, the reaction of 4-ethylbenzylmagnesium bromide with butan-2-one can yield this compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)butan-2-one.
Reduction: 3-(4-Ethylphenyl)butane.
Substitution: 3-(4-Ethylphenyl)butyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving the interaction of alcohols with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological activity.
Industry: It can be used in the production of fragrances, flavors, or as a solvent in chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Ethylphenyl)butan-2-ol depends on its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes or receptors. The exact pathways and molecular targets would depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-butanol: Similar structure but with a phenyl group at the second carbon.
4-Ethylphenol: Similar aromatic structure but lacks the butan-2-ol backbone.
Butan-2-ol: Lacks the phenyl and ethyl substituents.
Uniqueness
3-(4-Ethylphenyl)butan-2-ol is unique due to the combination of its secondary alcohol group and the specific positioning of the phenyl and ethyl groups. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H18O |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-(4-ethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-4-11-5-7-12(8-6-11)9(2)10(3)13/h5-10,13H,4H2,1-3H3 |
InChI-Schlüssel |
WLSFNQSUDUAUCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)



